molecular formula C9H22BNO2Si B1604183 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane CAS No. 501014-43-3

2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane

Cat. No.: B1604183
CAS No.: 501014-43-3
M. Wt: 215.18 g/mol
InChI Key: JVVGQCBXTAHGNA-UHFFFAOYSA-N
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Description

2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane is a unique organosilicon compound that has garnered interest in various fields of chemistry due to its distinctive structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane typically involves the reaction of 2-trimethylsilylethanol with boron-containing reagents under controlled conditions. One common method includes the reaction of 2-trimethylsilylethanol with boron trichloride, followed by the addition of a nitrogen-containing ligand to form the dioxazaborocane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized boron compounds .

Scientific Research Applications

2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-nitrogen heterocycles and trimethylsilyl-substituted boron compounds, such as:

Uniqueness

What sets 2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane apart is its unique combination of a boron-nitrogen heterocycle with a trimethylsilyl group. This structure imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and catalysis.

Properties

IUPAC Name

2-(1,3,6,2-dioxazaborocan-2-yl)ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22BNO2Si/c1-14(2,3)9-4-10-12-7-5-11-6-8-13-10/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVGQCBXTAHGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626609
Record name 2-[2-(Trimethylsilyl)ethyl]-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501014-43-3
Record name Tetrahydro-2-[2-(trimethylsilyl)ethyl]-4H-1,3,6,2-dioxazaborocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501014-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Trimethylsilyl)ethyl]-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane
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2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-(2-(Trimethylsilyl)ethyl)-1,3,6,2-dioxazaborocane

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